N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-14-8-10-16(11-9-14)25-12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)26-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZLSQJHGUDFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-thiazole core, which can be synthesized through a cyclization reaction involving a thioamide and an indene derivative. The butanamide side chain is then introduced through a nucleophilic substitution reaction, where the p-tolylthio group is attached to the butanamide backbone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the butanamide side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted indeno-thiazole compounds .
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism by which N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indeno-thiazole core. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide can be contextualized against related indenothiazole and thiazole-based analogs. Below is a detailed comparison:
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s 8H-indeno[1,2-d]thiazole core is structurally distinct from benzo[d]thiazole () and naphthalino[1,2-d]thiazole ().
Substituent Effects :
- p-Tolylthio vs. Sulfonyl Groups : The thioether in the target compound is less electron-withdrawing than the sulfonyl group in Compound 1 (), which may reduce oxidative metabolism and improve bioavailability .
- Methoxy Substitutions : Derivatives like 7h () with 3,5-dimethoxybenzamide substituents show higher yields (47%) and demonstrated antiviral activity, suggesting that electron-donating groups enhance stability and efficacy .
Synthetic Yields: Allylamine-substituted indenothiazoles (e.g., 1-5 in ) exhibit low yields (12%), whereas methoxy-substituted analogs (e.g., 7h) achieve higher yields (47–50%), indicating that steric and electronic factors influence reaction efficiency .
Biological Activity: Indenothiazole derivatives in were evaluated as SARS-CoV-2 inhibitors, with methoxy and chloro substituents showing moderate activity. The target compound’s p-tolylthio group may similarly modulate enzyme binding via hydrophobic interactions .
Research Findings and Implications
- Synthetic Feasibility: Modular synthesis routes (e.g., amide coupling, nucleophilic substitution) enable diverse functionalization of the indenothiazole core, as demonstrated in and .
- Structure-Activity Relationships (SAR) : Methoxy and halogen substituents (e.g., 7d, 7e in ) correlate with improved biological activity, suggesting that the target compound’s p-tolylthio group could similarly optimize pharmacokinetic profiles.
- Therapeutic Potential: While direct evidence is lacking for the target compound, structurally related indenothiazoles show promise in antiviral and antimicrobial applications .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indeno-thiazole core followed by the introduction of the p-tolylthio and butanamide moieties. The general synthetic route can be summarized as follows:
- Formation of Indeno[1,2-d]thiazole : This is achieved through cyclization reactions involving appropriate thiourea derivatives and carbonyl compounds.
- Substitution Reactions : The p-tolylthio group is introduced via nucleophilic substitution on a suitable precursor.
- Final Coupling : The butanamide moiety is attached to complete the synthesis.
The chemical structure can be represented as follows:
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 3CL protease, a key enzyme in the viral replication process. For instance, a derivative of 8H-indeno[1,2-d]thiazole demonstrated significant inhibitory activity with an IC50 value of 1.28 μM against SARS-CoV-2 3CL protease, showcasing its potential as a lead compound for antiviral drug development .
Anticancer Properties
The compound's biological activity extends to anticancer effects as well. Research indicates that various derivatives within the indeno[1,2-d]thiazole family exhibit cytotoxic effects against multiple cancer cell lines. For example, specific modifications to the indeno-thiazole structure have led to enhanced potency against breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring significantly impacts inhibitory activity against viral proteases.
- Ring Modifications : Alterations in the five-membered ring structure influence both binding affinity and selectivity towards target enzymes.
Table 1 summarizes various derivatives and their corresponding biological activities:
| Compound Derivative | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound 7a | 1.28 | SARS-CoV-2 3CL protease inhibitor |
| Compound 4 | 6.42 | SARS-CoV-2 3CL protease inhibitor |
| Compound X | 5.00 | Breast cancer cell line cytotoxicity |
Case Study 1: Antiviral Screening
A series of indeno[1,2-d]thiazole derivatives were screened for their ability to inhibit SARS-CoV-2 replication in vitro. The study found that modifications at specific positions on the indeno-thiazole scaffold led to varying degrees of antiviral activity, with some compounds achieving IC50 values below 5 μM .
Case Study 2: Anticancer Evaluation
In another study focusing on breast cancer cell lines, derivatives of this compound were evaluated for cytotoxicity using MTT assays. Results indicated that certain substitutions enhanced cytotoxic effects significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
